3-Isothiocyanato-1,1'-biphenyl

概要

説明

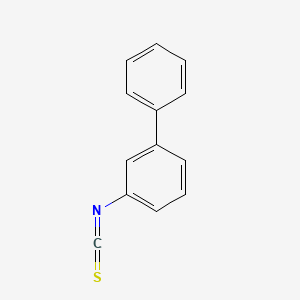

3-Isothiocyanato-1,1’-biphenyl is a synthetic compound with the molecular formula C13H9NS and a molecular weight of 211.28 g/mol.

準備方法

Synthetic Routes and Reaction Conditions: 3-Isothiocyanato-1,1’-biphenyl can be synthesized through the reaction of biphenyl-3-ylamine with thiocarbonyldiimidazole (TCDI) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is typically carried out in dichloromethane (DCM) at room temperature under an inert atmosphere for one hour . The reaction mixture is then purified by a silica plug, and the solvent is removed under reduced pressure to yield the product as a colorless oil .

Industrial Production Methods: While specific industrial production methods for 3-Isothiocyanato-1,1’-biphenyl are not widely documented, the synthesis process described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

化学反応の分析

Nucleophilic Addition Reactions

The isothiocyanate group (-NCS) reacts with nucleophiles like amines, alcohols, or thiols to form thioureas, thiazolidines, or thioethers. Key examples include:

- Thiourea Formation : Reaction with primary or secondary amines (e.g., methylamine) produces substituted thioureas. This proceeds via attack of the amine on the electrophilic carbon of -NCS .

- Thiol Adducts : Cysteine or other thiols react to form thiol-carbamates, releasing H₂S under physiological conditions (relevant to bioactivity) .

Cycloaddition and Heterocycle Formation

3-Isothiocyanato-1,1'-biphenyl participates in cycloaddition reactions to generate nitrogen- or sulfur-containing heterocycles:

- 1,4,2-Dithiazole Synthesis : Reacts with cyclobutanols or alkenes in hexafluoroisopropanol (HFIP) under radical-initiating conditions (e.g., S₈, CuI) .

- Triazole Formation : Base-mediated cyclization with hydrazides forms 1,2,4-triazoles, leveraging the electron-deficient nature of the biphenyl backbone .

Cross-Coupling Reactions

The biphenyl scaffold enables participation in transition-metal-catalyzed cross-couplings:

- Suzuki–Miyaura Coupling : The aryl iodide derivative of the biphenyl reacts with boronic acids (e.g., aryl, heteroaryl) using Pd catalysts (Pd(OAc)₂, K₂CO₃) .

- Copper-Mediated Thiocyanation : With BrCF₂CO₂Na and S₈, the isothiocyanate group can transfer to other substrates (e.g., amines) .

Biological Reactivity

- H₂S Release : Reacts with cysteine in biological systems to release H₂S, a signaling molecule with anti-inflammatory and cytoprotective effects .

- Anticancer Activity : Derivatives of biphenyl isothiocyanates inhibit cancer cell lines (e.g., A431 skin cancer) via modulation of p53, TOP2B, and EGFR pathways .

Stability and Handling Considerations

- Hydrolysis Sensitivity : The -NCS group hydrolyzes in aqueous acidic/basic conditions to form amines and COS .

- Toxicity : Classified as harmful if inhaled or ingested (H302, H312, H332) .

Key Mechanistic Insights

科学的研究の応用

3-Isothiocyanato-1,1’-biphenyl has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential antimicrobial properties and its ability to inhibit the growth of certain pathogens.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3-Isothiocyanato-1,1’-biphenyl involves its ability to react with nucleophiles, leading to the formation of various adducts and derivatives. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially disrupting their normal function and leading to antimicrobial and therapeutic effects .

類似化合物との比較

Phenyl Isothiocyanate: Similar in structure but lacks the biphenyl moiety.

Benzyl Isothiocyanate: Contains a benzyl group instead of the biphenyl group.

Allyl Isothiocyanate: Contains an allyl group instead of the biphenyl group.

Uniqueness: 3-Isothiocyanato-1,1’-biphenyl is unique due to its biphenyl structure, which imparts distinct chemical and biological properties compared to other isothiocyanates.

生物活性

3-Isothiocyanato-1,1'-biphenyl (CAS No. 1510-25-4) is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities, particularly its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, and relevant research findings.

This compound exhibits various mechanisms that contribute to its biological activity:

- Inhibition of Cancer Cell Proliferation : Studies have demonstrated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) through the activation of specific signaling pathways. It has been shown to affect cell cycle regulation and promote cell death in various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells .

- Modulation of Enzyme Activity : The compound interacts with multiple enzymes and proteins, influencing various biochemical pathways. For instance, it has been reported to inhibit protein kinases that are crucial for cell signaling and growth.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Study 1: Anticancer Properties

A study investigated the effects of this compound on MDA-MB-231 cells. The compound was administered at varying concentrations, revealing a dose-dependent inhibition of cell proliferation. The colony formation assay demonstrated a significant reduction in colony numbers compared to control groups treated with DMSO .

Study 2: Mechanistic Insights

Another study explored the molecular mechanisms underlying the anticancer effects of this compound. It was found that treatment led to an increase in reactive oxygen species (ROS) levels, which subsequently activated apoptotic pathways. The study highlighted the role of caspase activation in mediating apoptosis in treated cells .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion (ADME) characteristics:

- Absorption : The compound is absorbed through passive diffusion across cellular membranes.

- Metabolism : It undergoes phase I and phase II metabolic reactions involving oxidation and conjugation processes.

- Distribution : Specific transporters facilitate its uptake into various tissues where it exerts its biological effects.

特性

IUPAC Name |

1-isothiocyanato-3-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NS/c15-10-14-13-8-4-7-12(9-13)11-5-2-1-3-6-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASUKDIZQBZXRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501333663 | |

| Record name | 1-isothiocyanato-3-phenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1510-25-4 | |

| Record name | 1-isothiocyanato-3-phenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。